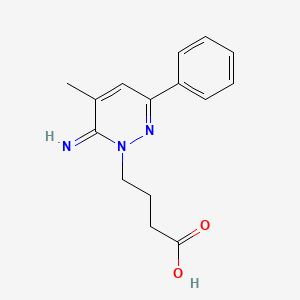

![molecular formula C10H17FN3O13P3 B10858465 [[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)

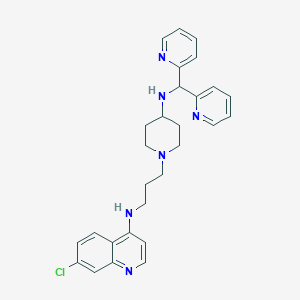

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PSI-6130-TP involves several steps, starting from the nucleoside analog PSI-6130. The preparation of PSI-6130 itself includes an enantioselective alpha-oxidation reaction enabled by a chiral amine in conjunction with copper(II) catalysis, followed by a Mukaiyama aldol coupling . The triphosphate form, PSI-6130-TP, is then synthesized through phosphorylation reactions involving PSI-6130 and specific phosphorylating agents .

Industrial Production Methods: Industrial production of PSI-6130-TP would likely involve large-scale synthesis of PSI-6130 followed by its phosphorylation. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of appropriate solvents, catalysts, and purification techniques .

Chemical Reactions Analysis

Types of Reactions: PSI-6130-TP undergoes several types of chemical reactions, primarily involving phosphorylation and deamination. The compound is metabolized in human hepatocytes to form its active triphosphate form and a deaminated derivative, beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of PSI-6130-TP include phosphorylating agents, chiral amines, copper(II) catalysts, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and activity of the compound .

Major Products: The major products formed from the reactions involving PSI-6130-TP are its triphosphate form and the deaminated derivative, beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate. These products are crucial for the compound’s antiviral activity .

Scientific Research Applications

PSI-6130-TP has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is as an antiviral agent targeting HCV. The compound has been shown to inhibit HCV RNA replication effectively, making it a valuable tool in the development of antiviral therapies .

In addition to its antiviral properties, PSI-6130-TP is used in biochemical studies to understand the mechanisms of RNA polymerase inhibition and the metabolic pathways involved in nucleoside analogs . Its unique structure and activity also make it a subject of interest in medicinal chemistry research, where it serves as a model for designing new antiviral compounds .

Mechanism of Action

PSI-6130-TP exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase (NS5B). The compound’s triphosphate form acts as a competitive inhibitor of the polymerase, incorporating into the viral RNA and causing chain termination. This inhibition prevents the replication of the viral RNA, effectively reducing the viral load in infected cells .

The molecular targets of PSI-6130-TP include the active site of the NS5B polymerase, where it competes with natural nucleotides for incorporation into the RNA strand. The compound’s unique structure allows it to bind effectively to the polymerase, leading to its potent antiviral activity .

Comparison with Similar Compounds

PSI-6130-TP is similar to other nucleoside analogs used in antiviral therapy, such as sofosbuvir (PSI-7977) and beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate (PSI-6206). These compounds share a similar mechanism of action, targeting the HCV RNA-dependent RNA polymerase and causing chain termination .

PSI-6130-TP is unique in its specific structure and metabolic pathway. Unlike sofosbuvir, which is a prodrug, PSI-6130-TP is directly active as a triphosphate. This direct activity allows for a more straightforward mechanism of action and potentially fewer metabolic steps in the body .

List of Similar Compounds:- Sofosbuvir (PSI-7977)

- Beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate (PSI-6206)

- Mericitabine (RG7128)

- Beta-D-2’-deoxy-2’-fluoro-2’-C-methylcytidine (PSI-6130)

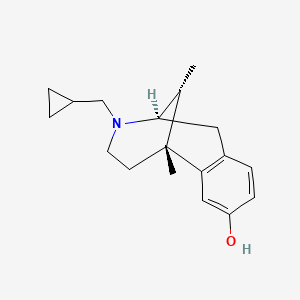

Properties

Molecular Formula |

C10H17FN3O13P3 |

|---|---|

Molecular Weight |

499.17 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17FN3O13P3/c1-10(11)7(15)5(25-8(10)14-3-2-6(12)13-9(14)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |

InChI Key |

LXSPLIVXMSDIQS-VPCXQMTMSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)